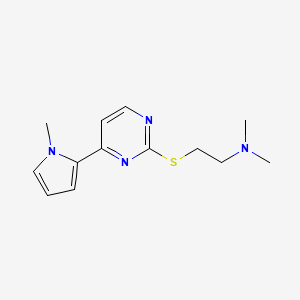
Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)- is a complex organic compound that features a unique combination of functional groups, including an ethanamine backbone, a pyrimidinyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)- typically involves multiple steps, starting with the preparation of the pyrimidinyl and pyrrole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Preparation of Pyrimidinyl Intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl ring.
Preparation of Pyrrole Intermediate: The pyrrole ring is synthesized using standard organic synthesis techniques.
Coupling Reaction: The pyrimidinyl and pyrrole intermediates are coupled using a thiolation reaction, where a sulfur-containing reagent is used to link the two intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification Steps: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)-
- N,N-Dimethyl-2-(pyrimidin-2-ylthio)ethanamine
- N,N-Dimethyl-2-(pyrrol-2-ylthio)ethanamine
Uniqueness
Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113669-49-1 |
|---|---|
Molecular Formula |
C13H18N4S |
Molecular Weight |
262.38 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-(1-methylpyrrol-2-yl)pyrimidin-2-yl]sulfanylethanamine |
InChI |
InChI=1S/C13H18N4S/c1-16(2)9-10-18-13-14-7-6-11(15-13)12-5-4-8-17(12)3/h4-8H,9-10H2,1-3H3 |
InChI Key |
BAUNNMQIHMPUPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=NC(=NC=C2)SCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















